2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine
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Overview
Description
2-Oxabicyclo[311]heptan-1-ylmethanamine is a bicyclic amine compound with a unique structure that includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine typically involves the reaction of a suitable precursor with an amine source under controlled conditions. One common method involves the catalytic hydrogenation of a precursor compound, followed by amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize the efficiency and cost-effectiveness of the synthesis, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different chemical properties.
2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride: A derivative with a sulfonyl chloride group, used in different chemical reactions.
Uniqueness
2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine is unique due to its specific amine group and oxygen bridge, which confer distinct reactivity and interaction profiles compared to other bicyclic compounds. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
IUPAC Name |
2-oxabicyclo[3.1.1]heptan-1-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQQMGSRJYROKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-35-2 |
Source
|
Record name | {2-oxabicyclo[3.1.1]heptan-1-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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